molecular formula C22H28O8 B1231105 Eupacunolin

Eupacunolin

Cat. No. B1231105
M. Wt: 420.5 g/mol
InChI Key: ZFUOPNBNUOUKMM-NDSOHZTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupacunolin is a germacranolide.

Scientific Research Applications

Anti-inflammatory Properties

  • Eupatilin in Inflammatory Response : Eupatilin, a component of Eupacunolin, has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and downstream inflammatory mediators in endotoxin-stimulated macrophages (Choi et al., 2011).

Antioxidant Activity

  • Eupatilin in Oxidative Stress : Eupatilin has demonstrated protective effects against H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells, through the activation of the PI3K/Akt signaling pathway (Du et al., 2017).

Neuroprotective Effects

  • Eupafolin in Neuroprotection : Eupafolin, another major component of Eupacunolin, has been found to have anticonvulsant and neuroprotective effects in rats. This is associated with the inhibition of glutamate overexcitation and upregulation of the Wnt/β-Catenin signaling pathway (Jean et al., 2022).

Anti-Allergic Properties

  • Eupatilin on Allergic Inflammation : Eupatilin has shown significant suppression of pro-inflammatory cytokines and nuclear factor kappa B (NF-κB) activation in allergic inflammation models, suggesting its potential in treating allergic diseases (Song et al., 2017).

Anticancer Activity

  • Eupafolin in Cancer Therapy : Eupafolin has been investigated for its role in inhibiting PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts, indicating potential anticancer activity (Tsai et al., 2014).

properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(3aR,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O8/c1-6-11(2)21(26)29-18-7-12(3)16(25)9-17(28-14(5)24)15(10-23)8-19-20(18)13(4)22(27)30-19/h6-8,16-20,23,25H,4,9-10H2,1-3,5H3/b11-6-,12-7-,15-8-/t16-,17-,18+,19+,20+/m0/s1

InChI Key

ZFUOPNBNUOUKMM-NDSOHZTDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)OC(=O)C)O)/C

SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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